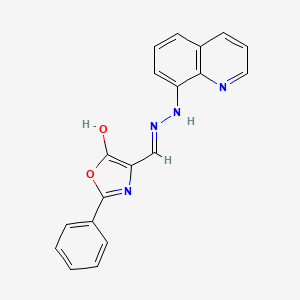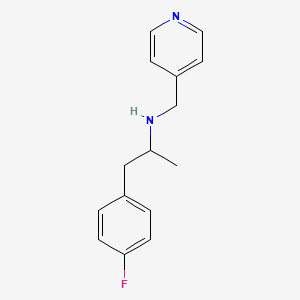![molecular formula C17H16BrClN2O2 B6073695 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BCP is a derivative of benzamide and is commonly used as a chemical probe to investigate the role of protein-protein interactions in biological systems. In
作用機序
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide binds to the SH3 domain of Grb2 through a hydrophobic interaction with the phenyl ring of the compound and a hydrogen bond with the amide group. This binding disrupts the protein-protein interaction between Grb2 and its binding partners, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activation of the Ras, PI3K-Akt, and JNK signaling pathways, which are involved in cell growth, proliferation, and survival. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide as a chemical probe is its high specificity for the SH3 domain of Grb2. This allows for the selective disruption of protein-protein interactions involving this domain, which can provide valuable insights into the function of signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for the use of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in scientific research. One area of interest is the development of this compound derivatives with improved specificity and reduced toxicity. Another area of interest is the use of this compound as a tool for the identification of novel protein-protein interactions in biological systems. Finally, the use of this compound in combination with other chemical probes and genetic tools can provide a more comprehensive understanding of signaling pathways and their role in disease.
合成法
The synthesis of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-aminobutyramide under basic conditions. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process and can be performed on a large scale, making it readily available for research purposes.
科学的研究の応用
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is widely used as a chemical probe to study protein-protein interactions in biological systems. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in numerous signaling pathways. This compound has also been used to investigate the role of the protein-protein interaction between the SH3 domain of Grb2 and the proline-rich motif of the protein Sos, which is involved in the activation of the Ras signaling pathway. In addition, this compound has been used to study the interaction between the SH3 domain of Grb2 and the protein Gab1, which is involved in the activation of the PI3K-Akt signaling pathway.
特性
IUPAC Name |
5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-10-11(18)4-9-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOLAPYMJOGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6073615.png)

![dimethyl 2-{[(2-nitrophenyl)acetyl]amino}terephthalate](/img/structure/B6073625.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6073632.png)
![1-[5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6073637.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073643.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1-cyclohexene-1-carboxamide](/img/structure/B6073645.png)
![2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B6073648.png)
![2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6073664.png)
![N-benzyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6073666.png)
![2-chloro-N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B6073684.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6073689.png)
